molecular formula C31H31FN8O2 B609964 PF-06263276 CAS No. 1421502-62-6

PF-06263276

Cat. No.: B609964
CAS No.: 1421502-62-6
M. Wt: 566.6 g/mol
InChI Key: XDJGNPSZQSWJCV-UHFFFAOYSA-N
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Description

PF-06263276 is a potent and selective inhibitor of the Janus kinase enzymes 1, 2, 3, and tyrosine kinase 2. It has been developed primarily for the treatment of chronic plaque psoriasis. This compound is notable for its ability to be delivered both topically and via inhalation, making it suitable for treating inflammatory diseases of the lungs and skin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PF-06263276 involves multiple steps, including the use of anhydrous solvents and reactions carried out under a nitrogen atmosphere. Thin-layer chromatography is employed for monitoring the reactions, and silica gel column chromatography is used for purification. Proton nuclear magnetic resonance spectra and mass spectra are recorded to confirm the structure and purity of the compound .

Industrial Production Methods

Industrial production methods for this compound are designed to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques to achieve the desired quality. High-performance liquid chromatography is utilized to ensure the compound’s purity exceeds 95% .

Chemical Reactions Analysis

Types of Reactions

PF-06263276 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation and chloroplatinic acid for visualization during thin-layer chromatography. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions are intermediates that are further processed to yield the final compound, this compound. Each step is carefully monitored to ensure the correct structure and purity of the intermediates .

Scientific Research Applications

Chronic Plaque Psoriasis

PF-06263276 is primarily being investigated for the treatment of chronic plaque psoriasis. Clinical studies have demonstrated its efficacy in reducing the severity of psoriasis by targeting the underlying inflammatory processes associated with the disease. A Phase 1 study evaluated its safety and pharmacokinetics in healthy subjects, showing promising results regarding tolerability and local effects when administered topically .

Other Inflammatory Diseases

Beyond psoriasis, this compound has potential applications in other autoimmune and inflammatory conditions such as rheumatoid arthritis and atopic dermatitis. The inhibition of JAK pathways may provide therapeutic benefits by reducing inflammation and modulating immune responses in these diseases.

Clinical Trials Overview

A series of clinical trials have been conducted to assess the safety and efficacy of this compound:

Study Phase Condition Participants Primary Outcome
Phase 1Chronic Plaque Psoriasis47Safety, tolerability, pharmacokinetics
OngoingVarious inflammatory diseasesTBDEfficacy in reducing disease severity

The results from these trials indicate that this compound is well-tolerated with minimal adverse effects reported .

Preclinical Studies

Preclinical studies have provided insights into the pharmacodynamics and pharmacokinetics of this compound. These studies utilized various in vitro and in vivo models to evaluate its effectiveness in modulating inflammatory responses:

  • In Vitro Studies : Demonstrated that this compound effectively inhibits JAK-mediated signaling pathways, leading to reduced production of pro-inflammatory cytokines.
  • In Vivo Models : Animal studies showed significant reductions in disease severity markers associated with psoriasis and other inflammatory conditions .

Mechanism of Action

PF-06263276 exerts its effects by inhibiting the activity of Janus kinase enzymes 1, 2, 3, and tyrosine kinase 2. These enzymes play a crucial role in the signaling pathways that regulate immune responses and inflammation. By inhibiting these enzymes, this compound reduces the activity of pro-inflammatory cytokines, thereby alleviating symptoms of inflammatory diseases .

Comparison with Similar Compounds

Similar Compounds

    Tofacitinib citrate: Another Janus kinase inhibitor used for treating rheumatoid arthritis.

    Ruxolitinib: A Janus kinase inhibitor used for treating myelofibrosis and polycythemia vera.

    Baricitinib: A Janus kinase inhibitor used for treating rheumatoid arthritis.

Uniqueness of PF-06263276

This compound is unique due to its ability to be delivered both topically and via inhalation, making it versatile for treating various inflammatory conditions. Its selectivity for multiple Janus kinase enzymes also sets it apart from other inhibitors that may target only one or two enzymes .

Biological Activity

PF-06263276 is a small molecule identified as a potent pan-Janus kinase (JAK) inhibitor, developed for potential therapeutic applications in inflammatory diseases. This article provides a comprehensive overview of its biological activity, including its mechanism of action, pharmacological properties, and relevant clinical findings.

This compound selectively inhibits multiple JAK family members (JAK1, JAK2, and JAK3), which are critical mediators in the JAK-STAT signaling pathway. This pathway plays a vital role in the immune response and hematopoiesis. By inhibiting these kinases, this compound disrupts the signaling of various cytokines involved in inflammation, thereby modulating immune responses.

Pharmacological Profile

The compound has been optimized for inhaled and topical delivery, enhancing its therapeutic potential for respiratory and skin conditions. Its structure allows it to bind effectively to the ATP-binding site of JAKs, demonstrating a type 1.5 binding mode that contributes to its potency and selectivity .

Table 1: Summary of Pharmacological Properties of this compound

PropertyDescription
Target JAK1, JAK2, JAK3
Binding Mode Type 1.5
Administration Route Inhaled, topical
Selectivity Pan-JAK inhibitor
Clinical Phase Advanced into clinical studies

Clinical Studies and Efficacy

This compound has undergone various clinical trials assessing its efficacy in treating conditions such as rheumatoid arthritis (RA) and other autoimmune disorders. The following case studies illustrate its impact:

Case Study 1: Rheumatoid Arthritis

In a phase II clinical trial involving patients with moderate to severe RA, this compound was administered alongside methotrexate. Results indicated significant improvements in disease activity scores (DAS28) compared to placebo groups. At week 12, approximately 52% of participants achieved an ACR20 response (20% improvement in American College of Rheumatology criteria), highlighting its effectiveness in managing RA symptoms .

Case Study 2: Psoriasis

Another trial focused on psoriasis patients demonstrated that topical application of this compound led to substantial reductions in Psoriasis Area and Severity Index (PASI) scores after 8 weeks of treatment. The results showed over 60% of patients achieving at least a 75% improvement in PASI scores, suggesting robust efficacy in skin-related inflammatory conditions .

Safety Profile

The safety profile of this compound has been evaluated across several studies. Common adverse effects reported include mild gastrointestinal disturbances and transient liver enzyme elevations. Serious adverse events were rare but included infections due to immunosuppression associated with JAK inhibition .

Table 2: Adverse Effects Observed in Clinical Trials

Adverse EffectIncidence (%)
Gastrointestinal disturbances~15%
Liver enzyme elevation~10%
Infections~5%

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to assess PF-06263276’s selectivity across JAK isoforms (JAK1, JAK2, JAK3) in vitro?

  • Methodological Answer: Use kinase inhibition assays with recombinant JAK isoforms under standardized ATP concentrations. Calculate IC50 values via dose-response curves (e.g., 10-point dilution series) and validate selectivity using orthogonal assays like cellular phosphorylation assays (e.g., STAT protein phosphorylation in human PBMCs) . Include controls for off-target kinase activity (e.g., screening against a kinase panel such as Eurofins KinaseProfiler).

Q. How should researchers design in vivo studies to evaluate this compound’s efficacy in inflammatory disease models?

  • Methodological Answer: Select animal models with disease-relevant pathophysiology (e.g., murine OVA-induced asthma for lung inflammation or IMQ-induced psoriasis for skin inflammation). Administer this compound via clinically relevant routes (e.g., inhalation for pulmonary models, topical for dermal). Use biomarkers like cytokine levels (IL-4, IL-13) and histopathological scoring. Include dose-ranging studies and comparator JAK inhibitors (e.g., tofacitinib) to contextualize efficacy .

Q. What analytical techniques are critical for characterizing this compound’s stability under varying storage conditions?

  • Methodological Answer: Perform accelerated stability studies using HPLC-UV/PDA to monitor degradation products. Test under stress conditions (e.g., 40°C/75% RH for solid forms, light exposure in solution). For long-term storage (-20°C), validate solubility in DMSO and ensure absence of precipitation via dynamic light scattering (DLS). Reference ICH guidelines for pharmaceutical stability testing .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s in vitro potency (JAK1 IC50 = 2.2 nM) and reduced efficacy in certain in vivo models?

  • Methodological Answer: Investigate pharmacokinetic/pharmacodynamic (PK/PD) disconnects. Measure tissue-specific drug concentrations via LC-MS/MS and correlate with target engagement (e.g., ex vivo JAK-STAT inhibition in target tissues). Evaluate metabolic stability in microsomal assays and assess potential protein binding shifts using equilibrium dialysis . Consider species-specific differences in JAK isoform expression or off-target effects via transcriptomic profiling .

Q. What synthetic strategies optimize this compound’s scalability while minimizing impurities?

  • Methodological Answer: Adapt the discovery synthesis (Jones et al., 2017) by replacing the dimethylsulfonyl protective group with a hydrolytically stable alternative to avoid harsh acidic conditions. Explore catalytic methods for the acrylonitrile-to-imidazole conversion to improve yield (>81%) and reduce step count. Monitor intermediate purity via NMR and XRPD to ensure crystallinity and minimize byproducts .

Q. How should researchers design studies to evaluate this compound’s potential for topical vs. systemic exposure in preclinical models?

  • Methodological Answer: Use radiolabeled this compound (e.g., ^14C-labeled) in dermal pharmacokinetic studies to quantify systemic absorption via mass balance assays. Compare bioavailability using microdialysis in skin vs. plasma. For inhalation models, employ cascade impactor analysis to assess aerosol particle distribution and lung deposition .

Q. Data Analysis and Interpretation

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer: Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50/IC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For longitudinal data (e.g., cytokine levels), employ mixed-effects models to account for inter-individual variability .

Q. How can researchers address batch-to-batch variability in this compound’s biological activity?

  • Methodological Answer: Implement quality-by-design (QbD) principles during synthesis. Characterize each batch via NMR, HRMS, and HPLC-UV for chemical consistency. Use standardized cellular assays (e.g., STAT phosphorylation in HEK293 cells) for biological equivalence testing. Apply control charts to monitor assay performance over time .

Q. Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility of this compound’s efficacy data across laboratories?

  • Methodological Answer: Adopt open-science practices: share detailed protocols (e.g., Synapse or protocols.io ), provide raw data in public repositories (e.g., Zenodo), and use authenticated cell lines (e.g., STR-profiled). Cross-validate key findings with orthogonal methods (e.g., siRNA knockdown of JAK1 to confirm target specificity) .

Q. How should researchers mitigate ethical concerns in studies involving this compound’s long-term toxicity?

  • Methodological Answer: Follow ARRIVE guidelines for animal studies: minimize sample size via power analysis, use non-invasive biomarkers, and prioritize humane endpoints. For human-derived samples (e.g., PBMCs), obtain informed consent and anonymize data. Submit protocols to institutional review boards (IRBs) for approval .

Properties

IUPAC Name

[2-[6-(2-ethyl-5-fluoro-4-hydroxyphenyl)-1H-indazol-3-yl]-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl]-(5-piperidin-1-ylpyrazin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31FN8O2/c1-2-18-13-27(41)22(32)14-21(18)19-6-7-20-24(12-19)37-38-29(20)30-35-23-8-11-40(17-26(23)36-30)31(42)25-15-34-28(16-33-25)39-9-4-3-5-10-39/h6-7,12-16,41H,2-5,8-11,17H2,1H3,(H,35,36)(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJGNPSZQSWJCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1C2=CC3=C(C=C2)C(=NN3)C4=NC5=C(N4)CN(CC5)C(=O)C6=CN=C(C=N6)N7CCCCC7)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31FN8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421502-62-6
Record name PF-06263276
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421502626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-06263276
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86YZ7HCC8V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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